L-NIL dihydrochloride is classified as a pharmacological agent with specific activity against iNOS. It is synthesized from L-arginine, the natural substrate for nitric oxide synthases, through various chemical modifications. This compound is primarily sourced from laboratory synthesis rather than natural extraction.
The synthesis of L-NIL dihydrochloride typically involves the following steps:
L-NIL dihydrochloride has a molecular formula of C₆H₁₃Cl₂N₃O and a molar mass of approximately 196.09 g/mol. The structure features a lysine backbone with an iminoethyl substitution at the sixth position.
Key structural data includes:
L-NIL dihydrochloride primarily acts as an inhibitor in biochemical reactions involving nitric oxide synthase. Its mechanism of action involves competitive inhibition where it binds to the active site of iNOS, preventing substrate access (L-arginine).
The inhibition can be quantified using the IC50 value, which for L-NIL against mouse iNOS is reported to be around 3.3 µM . This indicates its potency in modulating nitric oxide production.
The mechanism by which L-NIL dihydrochloride exerts its inhibitory effects involves:
This action has significant implications for conditions characterized by excessive nitric oxide production, such as inflammation and certain neurodegenerative diseases.
L-NIL dihydrochloride exhibits several notable physical and chemical properties:
Chemical analyses have shown that elemental composition closely matches theoretical values, confirming the purity of synthesized samples.
L-NIL dihydrochloride is utilized extensively in scientific research, particularly in studies investigating:
L-Nil (N6-(1-Iminoethyl)-L-lysine) dihydrochloride functions as a potent, competitive antagonist of inducible nitric oxide synthase (Inducible Nitric Oxide Synthase), binding directly to the enzyme’s L-arginine substrate pocket. This binding impedes the conversion of L-arginine to nitric oxide and L-citrulline. Biochemical analyses reveal an half-maximal inhibitory concentration (IC50) of approximately 3.3 μM for murine Inducible Nitric Oxide Synthase, demonstrating high potency [2]. The inhibitor exhibits time-dependent effects, with prolonged exposure leading to sustained suppression of nitric oxide production in activated macrophages and cytokine-stimulated cells. This is quantified by significant reductions in nitrite (a stable nitric oxide metabolite) accumulation in cell culture supernatants [1] [8]. Kinetic studies further classify L-Nil dihydrochloride as a reversible inhibitor, distinguishing it from irreversible inactivators that cause permanent enzyme damage. Its efficacy is markedly influenced by cellular L-arginine concentrations due to its competitive mechanism [1].
Table 1: Kinetic Parameters of L-Nil Dihydrochloride-Mediated Inducible Nitric Oxide Synthase Inhibition
Parameter | Value | Experimental Context |
---|---|---|
IC50 (Murine Inducible Nitric Oxide Synthase) | 3.3 μM | Purified enzyme assay [2] |
Selectivity Ratio (Inducible Nitric Oxide Synthase/Endothelial Nitric Oxide Synthase) | 28-fold | Comparative enzyme kinetics [2] [5] |
Nitrite Reduction | >70% | Lipopolysaccharide-stimulated macrophages [1] |
Inhibition Reversibility | Reversible | Dialysis experiments [5] |
Cellular investigations demonstrate that L-Nil dihydrochloride effectively penetrates cells, likely utilizing cationic amino acid transporters, to inhibit intracellular Inducible Nitric Oxide Synthase activity. This intracellular access is crucial for its biological activity in intact cell systems and in vivo models [1] [8].
A defining pharmacological characteristic of L-Nil dihydrochloride is its pronounced selectivity for Inducible Nitric Oxide Synthase over the constitutively expressed isoforms Endothelial Nitric Oxide Synthase and Neuronal Nitric Oxide Synthase. Enzymatic profiling shows an IC50 of 92 μM for rat brain constitutive Nitric Oxide Synthase (predominantly Neuronal Nitric Oxide Synthase), translating to a 28-fold selectivity for Inducible Nitric Oxide Synthase over this isoform [2] [5]. Selectivity over Endothelial Nitric Oxide Synthase is even more pronounced, exceeding 30-fold in many assay systems [5] [7]. This differential inhibition is critical for minimizing interference with Endothelial Nitric Oxide Synthase-derived nitric oxide, which maintains essential vasoregulatory, anti-thrombotic, and neuromodulatory functions [6] [10].
Table 2: Isoform Selectivity Profile of L-Nil Dihydrochloride
Nitric Oxide Synthase Isoform | Reported IC50 Range | Selectivity Ratio (Inducible Nitric Oxide Synthase/Isoform) |
---|---|---|
Inducible Nitric Oxide Synthase (Murine) | 3.3 μM | 1 (Reference) |
Neuronal Nitric Oxide Synthase (Rat) | 92 μM | ~28-fold [2] [5] |
Endothelial Nitric Oxide Synthase (Bovine/Human) | >100 μM | >30-fold [5] [7] |
Structural biology insights explain this selectivity. While the catalytic cores of all Nitric Oxide Synthase isoforms are highly conserved, subtle differences exist in the substrate access channels and surrounding pockets. The lysine side chain and ethylimino group of L-Nil dihydrochloride exploit unique interactions within the larger, more plastic substrate cavity of Inducible Nitric Oxide Synthase compared to the more constrained Endothelial Nitric Oxide Synthase and Neuronal Nitric Oxide Synthase active sites [5] [7] [10]. Notably, emerging research challenges the simplistic dichotomy of "constitutive = beneficial" versus "inducible = pathological" Nitric Oxide Synthase, recognizing basal Inducible Nitric Oxide Synthase expression (constitutive inducible Nitric Oxide Synthase) in several tissues under physiological conditions [10]. L-Nil dihydrochloride’s selectivity helps preserve these potential constitutive functions while targeting pathological induction.
By selectively suppressing excessive Inducible Nitric Oxide Synthase-derived nitric oxide, L-Nil dihydrochloride exerts profound modulatory effects on downstream nitric oxide signaling cascades, which contribute to its observed biological activities:
Table 3: Key Signaling Pathways Modulated by L-Nil Dihydrochloride
Signaling Pathway/Component | Effect of L-Nil Dihydrochloride | Biological Consequence |
---|---|---|
B-cell lymphoma 2 Stability | Decreases S-nitrosylation, reduces levels | Increased susceptibility to apoptosis [1] |
Vascular Endothelial Growth Factor Signaling | Reduces nitric oxide-dependent activation | Decreased angiogenesis, lower microvessel density [1] |
Glycogen Synthase Kinase-3β Activity | Reduces burn-induced activation | Amelioration of inflammation and metabolic dysfunction [8] |
Peroxynitrite (ONOO−) Formation | Indirectly decreases | Reduced protein nitration, lower nitrosative stress [6] |
Caspase Activity | Potential disinhibition (e.g., Caspase-3) | Promotion of apoptotic cell death [1] |
L-Nil dihydrochloride thus acts as a versatile modulator, rebalancing dysregulated nitric oxide signaling and its intertwined pathways—apoptosis, inflammation, metabolism, and oxidative stress—primarily through its specific source (Inducible Nitric Oxide Synthase)-selective inhibition. Its ability to synergize with cisplatin underscores its role in reversing nitric oxide-mediated chemoresistance [1].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3